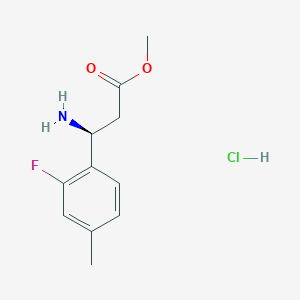![molecular formula C18H24N6O2S B2893604 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide CAS No. 1172830-23-7](/img/structure/B2893604.png)
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide” belongs to a class of compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
Pyrimidines have a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific compound you mentioned also contains a phenethylamino group and a propane-1-sulfonamide group attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines and their derivatives have been described with a wide range of biological potential i.e., anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.Physical And Chemical Properties Analysis
Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of a specific pyrimidine derivative would depend on the groups attached to the pyrimidine ring.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Aiming to develop new heterocyclic compounds with enhanced antibacterial properties, Azab et al. (2013) synthesized compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity against various strains (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, Alsaedi et al. (2019) created a novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, revealing several derivatives with antimicrobial activities surpassing that of reference drugs (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Molecular Interaction Studies
Yadava et al. (2011) conducted gas-phase conformational and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives to understand their molecular stabilities and geometrical parameters, critical for designing molecules with specific interactions and activities (U. Yadava, Maheshwer Singh, & M. Roychoudhury, 2011).
Catalysis and Chemical Synthesis
Structural Analysis and Characterization
In the realm of molecular structure analysis, Avasthi et al. (2008) investigated the effects of bulky groups on the conformation of pyrazolo[3,4-d]pyrimidine-based compounds, providing insights into molecular design and structural properties (K. Avasthi, S. Aswal, Sheikh M. Farooq, R. Raghunandan, & P. Maulik, 2008).
Wirkmechanismus
Target of Action
The compound’s primary targets appear to be Cyclin-dependent kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition can lead to changes in the cell cycle and transcription processes . The most potent compounds in this series have shown superior antitumor activities and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle and transcription pathways . This can lead to the arrest of the cell cycle and changes in gene expression . These changes can have downstream effects on various cellular processes, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of CDKs, leading to changes in the cell cycle and transcription . This can result in the arrest of the cell cycle, changes in gene expression, and potentially the death of cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-2-12-27(25,26)23-10-11-24-18-16(13-22-24)17(20-14-21-18)19-9-8-15-6-4-3-5-7-15/h3-7,13-14,23H,2,8-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKFSIZYWERMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)
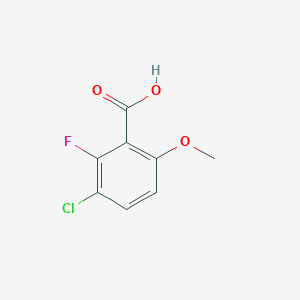

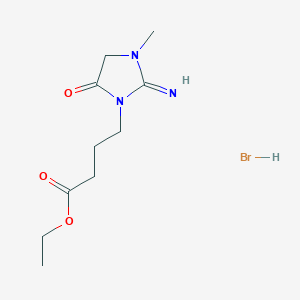
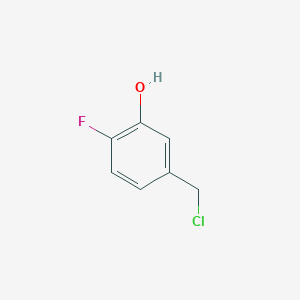

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone](/img/structure/B2893532.png)
![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)
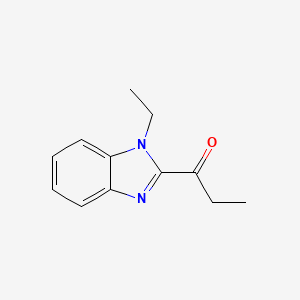
![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

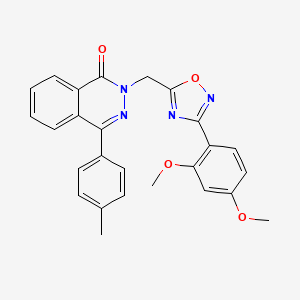
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
